Gibberellin A7 Gibberellin A7
Brand Name: Vulcanchem
CAS No.: 510-75-8
VCID: VC0196265
InChI: InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1
SMILES: CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol

Gibberellin A7

CAS No.: 510-75-8

VCID: VC0196265

Molecular Formula: C19H22O5

Molecular Weight: 330.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Gibberellin A7 - 510-75-8

Description

Gibberellin A7 (GA7) is a plant hormone isolated from the fungus Gibberella fujikuroi . It is a pentacyclic diterpenoid that promotes plant growth and cell elongation . GA7 is involved in various aspects of plant development .

Gibberellins, including GA7, are a class of plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence . These hormones are named after the fungus Gibberella fujikuroi, which is known to cause "foolish seedling disease" in rice . Gibberellins like GA7 are integral to plant physiology, impacting growth patterns and developmental stages . Another similar compound is Gibberellin A4, which, like GA7, is also a plant hormone and has been studied for its anti-inflammatory and antioxidant properties .

The molecular formula of Gibberellin A7 is C19H22O5, and its molecular weight is approximately 330.38 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 582.0±50.0 °C at 760 mmHg . Gibberellin A7 is also known by other names and identifiers, including CAS No. 510-75-8, and several synonyms like Ga7 and Gibberllin 7 .

CAS No. 510-75-8
Product Name Gibberellin A7
Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
IUPAC Name (11S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Standard InChI InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1
Standard InChIKey SEEGHKWOBVVBTQ-YSALHIKGSA-N
SMILES CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Canonical SMILES CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Appearance White to off-white powder
Purity > 95%
Synonyms 2,4a,4b,5,6,7,8,9,10,10a-Decahydro-2,4a-dihydroxy-1-methyl-8-methylene-1H-7,9a-methanobenz[a]azulene-1,10-dicarboxylic Acid 1,4a-Lactone; 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-3-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9
PubChem Compound 146159052
Last Modified Apr 15 2024

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